molecular formula C20H30N2O3 B6708221 1-[[1-(Methoxymethyl)cyclobutyl]methyl]-3-[(4-phenyloxan-4-yl)methyl]urea

1-[[1-(Methoxymethyl)cyclobutyl]methyl]-3-[(4-phenyloxan-4-yl)methyl]urea

Cat. No.: B6708221
M. Wt: 346.5 g/mol
InChI Key: PETCRPAECCUIKT-UHFFFAOYSA-N
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Description

1-[[1-(Methoxymethyl)cyclobutyl]methyl]-3-[(4-phenyloxan-4-yl)methyl]urea is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, materials science, and industrial chemistry. This compound features a cyclobutyl ring, a methoxymethyl group, and a phenyloxan moiety, making it structurally unique and potentially versatile in its reactivity and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[[1-(Methoxymethyl)cyclobutyl]methyl]-3-[(4-phenyloxan-4-yl)methyl]urea typically involves multiple steps:

    Formation of the Cyclobutyl Intermediate: The cyclobutyl ring can be synthesized through a [2+2] cycloaddition reaction involving suitable alkenes.

    Introduction of the Methoxymethyl Group: This step can be achieved via a nucleophilic substitution reaction where a methoxymethyl halide reacts with the cyclobutyl intermediate.

    Synthesis of the Phenyloxan Intermediate: The phenyloxan moiety can be synthesized through the reaction of phenyl derivatives with oxirane under acidic or basic conditions.

    Coupling of Intermediates: The final step involves coupling the cyclobutyl and phenyloxan intermediates with an isocyanate to form the urea linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

1-[[1-(Methoxymethyl)cyclobutyl]methyl]-3-[(4-phenyloxan-4-yl)methyl]urea can undergo various chemical reactions, including:

    Oxidation: The methoxymethyl group can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The urea linkage can be reduced to form amines.

    Substitution: The methoxymethyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst can be used.

    Substitution: Nucleophiles like sodium azide (NaN₃) or thiols (RSH) can be employed under basic conditions.

Major Products

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Primary or secondary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a biochemical probe due to its unique structure.

    Medicine: Possible applications in drug development, particularly in designing molecules with specific biological activities.

    Industry: Use in the production of polymers or as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism by which 1-[[1-(Methoxymethyl)cyclobutyl]methyl]-3-[(4-phenyloxan-4-yl)methyl]urea exerts its effects depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, altering their activity. The cyclobutyl and phenyloxan moieties could play a role in binding to molecular targets, while the urea linkage might be involved in hydrogen bonding interactions.

Comparison with Similar Compounds

Similar Compounds

    1-[[1-(Methoxymethyl)cyclopropyl]methyl]-3-[(4-phenyloxan-4-yl)methyl]urea: Similar structure but with a cyclopropyl ring instead of cyclobutyl.

    1-[[1-(Methoxymethyl)cyclobutyl]methyl]-3-[(4-phenylthian-4-yl)methyl]urea: Similar structure but with a thian ring instead of oxan.

Uniqueness

1-[[1-(Methoxymethyl)cyclobutyl]methyl]-3-[(4-phenyloxan-4-yl)methyl]urea is unique due to the combination of its cyclobutyl and phenyloxan moieties, which may confer distinct chemical and biological properties compared to its analogs.

This compound’s unique structure and potential reactivity make it a valuable subject for further research and development in various scientific fields.

Properties

IUPAC Name

1-[[1-(methoxymethyl)cyclobutyl]methyl]-3-[(4-phenyloxan-4-yl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30N2O3/c1-24-16-19(8-5-9-19)14-21-18(23)22-15-20(10-12-25-13-11-20)17-6-3-2-4-7-17/h2-4,6-7H,5,8-16H2,1H3,(H2,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PETCRPAECCUIKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1(CCC1)CNC(=O)NCC2(CCOCC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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